N-(tert-butyl)-2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenoxy)acetamide
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Overview
Description
N-(tert-butyl)-2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenoxy)acetamide is a complex organic compound that features a tert-butyl group, a fluoro-substituted phenoxy group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenoxy)acetamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step often involves the preparation of the 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This can be achieved through a borylation reaction where a fluoro-substituted phenol reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
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Acylation Reaction: : The phenoxy intermediate is then subjected to an acylation reaction with tert-butyl bromoacetate in the presence of a base like sodium hydride to form the desired acetamide.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluoro group on the phenoxy ring can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The boron-containing dioxaborolane moiety can participate in oxidation reactions to form boronic acids or esters, and reduction reactions to form boranes.
Coupling Reactions: The dioxaborolane group is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydride, used in substitution and acylation reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boron moiety.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids/Esters: From oxidation of the dioxaborolane group.
Substituted Phenoxy Compounds: From nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: The boron moiety can be used in catalytic processes.
Biology and Medicine
Drug Development:
Bioconjugation: The boron group can be used to attach the compound to biomolecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boron moiety can form reversible covalent bonds with biomolecules, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamides: Compounds with similar phenoxyacetamide structures but different substituents.
Boronic Acids and Esters: Compounds with boron-containing groups similar to the dioxaborolane moiety.
Uniqueness
This detailed overview provides a comprehensive understanding of N-(tert-butyl)-2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenoxy)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-tert-butyl-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)21-15(22)11-23-14-10-12(8-9-13(14)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEKEFRWHFTSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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